3-{[1-(Oxane-2-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine
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Overview
Description
3-{[1-(Oxane-2-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine is a complex organic compound that features a pyridazine ring substituted with a phenyl group and a methoxy group linked to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(Oxane-2-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine typically involves multiple steps, starting from readily available precursorsThe final step involves the coupling of the pyrrolidine derivative with a pyridazine ring system under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process .
Chemical Reactions Analysis
Types of Reactions
3-{[1-(Oxane-2-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
3-{[1-(Oxane-2-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Mechanism of Action
The mechanism of action of 3-{[1-(Oxane-2-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazine derivatives and pyrrolidine-containing molecules. Examples include pyrrolidin-2-ones and pyrrolidine-2,5-diones.
Uniqueness
What sets 3-{[1-(Oxane-2-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine apart is its unique combination of functional groups and ring systems, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.
Properties
Molecular Formula |
C21H25N3O3 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
oxan-2-yl-[3-[(6-phenylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]methanone |
InChI |
InChI=1S/C21H25N3O3/c25-21(19-8-4-5-13-26-19)24-12-11-16(14-24)15-27-20-10-9-18(22-23-20)17-6-2-1-3-7-17/h1-3,6-7,9-10,16,19H,4-5,8,11-15H2 |
InChI Key |
XDVKGJFCOJVRCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)C(=O)N2CCC(C2)COC3=NN=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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